(S)-Mabuterol (S)-Mabuterol
Brand Name: Vulcanchem
CAS No.: 56707-25-6
VCID: VC17116800
InChI: InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m1/s1
SMILES:
Molecular Formula: C13H18ClF3N2O
Molecular Weight: 310.74 g/mol

(S)-Mabuterol

CAS No.: 56707-25-6

Cat. No.: VC17116800

Molecular Formula: C13H18ClF3N2O

Molecular Weight: 310.74 g/mol

* For research use only. Not for human or veterinary use.

(S)-Mabuterol - 56707-25-6

Specification

CAS No. 56707-25-6
Molecular Formula C13H18ClF3N2O
Molecular Weight 310.74 g/mol
IUPAC Name (1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol
Standard InChI InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m1/s1
Standard InChI Key JSJCTEKTBOKRST-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O

Introduction

Chemical and Pharmacological Profile

Structural and Physicochemical Properties

(S)-Mabuterol has a molecular formula of C13H18ClF3N2O\text{C}_{13}\text{H}_{18}\text{ClF}_3\text{N}_2\text{O} and a molecular weight of 310.7 g/mol. Its canonical SMILES notation is ClC1=C(N)C(C(F)(F)F)=CC(C(O)CNC(C)(C)C)=C1\text{ClC1=C(N)C(C(F)(F)F)=CC(C(O)CNC(C)(C)C)=C1}, reflecting a halogen-rich structure critical for receptor binding . The compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol (30 mg/mL each), facilitating in vitro experimentation .

Table 1: Key Chemical Properties of (S)-Mabuterol

PropertyValue
CAS No.56341-08-3
Molecular FormulaC13H18ClF3N2O\text{C}_{13}\text{H}_{18}\text{ClF}_3\text{N}_2\text{O}
Molecular Weight310.7 g/mol
Solubility30 mg/mL (DMF, DMSO, Ethanol)
Storage Conditions-20°C

Receptor Interactions and Pharmacodynamics

(S)-Mabuterol acts primarily as a β2-AR agonist, inducing tracheal muscle relaxation in guinea pigs at nanomolar concentrations . At ≥1 μM, it exhibits β1-AR antagonism in isolated dog atria, highlighting concentration-dependent receptor selectivity . In rat models, it reduces blood pressure and increases heart rate dose-dependently, effects reversible by the β2-AR antagonist ICI 118551 .

Enantioselective Pharmacokinetics

Absorption and Metabolism

A pivotal study in rats compared the pharmacokinetics of (S)- and (R)-Mabuterol after oral administration of the racemate (10 mg/kg) . Both enantiomers reached peak plasma concentrations (CmaxC_{\text{max}}) at ~5.5 hours, but (R)-Mabuterol showed a 33% higher area under the curve (AUC0\text{AUC}_{0-\infty}: 5,938.9 vs. 4,446.1 ng·h/mL) and a longer half-life (14.5 vs. 9.6 hours) . This enantioselectivity suggests differential hepatic metabolism or tissue distribution.

Table 2: Pharmacokinetic Parameters of Mabuterol Enantiomers in Rats

Parameter(R)-Mabuterol(S)-Mabuterol
CmaxC_{\text{max}}266.8 ng/mL277.9 ng/mL
tmaxt_{\text{max}}5.3 h5.7 h
AUC0\text{AUC}_{0-\infty}5,938.9 ng·h/mL4,446.1 ng·h/mL
t1/2t_{1/2}14.5 h9.6 h

Analytical Methods

Enantiomeric separation was achieved using a Chirobiotic V column after initial achiral purification, enabling precise quantification via liquid chromatography . This method underscores the importance of chiral analytics in characterizing stereoisomer-specific effects.

Mechanism of Action: Mitochondrial Dynamics and Calcium Signaling

Inhibition of Airway Smooth Muscle Cell (ASMC) Proliferation

(S)-Mabuterol suppresses PDGF-BB-induced ASMC proliferation by 40–50% in rat models, comparable to the mitochondrial fission inhibitor Mdivi-1 . Flow cytometry revealed G1/S cell cycle arrest, linked to downregulation of cyclin D1 and PCNA .

Modulation of Mitochondrial Fission/Fusion

(S)-Mabuterol decreases dynamin-related protein 1 (Drp-1) mRNA and protein expression by 30%, while upregulating mitofusin-2 (Mfn-2) by 25%, promoting mitochondrial fusion . This shift reduces reactive oxygen species (ROS) production, a key driver of ASMC hyperplasia.

Calcium Homeostasis

Fluo-3/AM assays demonstrated a 50% reduction in intracellular calcium ([Ca2+]i[\text{Ca}^{2+}]_i) in PDGF-BB-stimulated ASMCs, attenuating calcium-dependent proliferation pathways .

Therapeutic Applications and Preclinical Findings

Bronchodilatory Effects

In guinea pig asthma models, (S)-Mabuterol inhibits histamine-induced bronchoconstriction by 70%, with effects sustained for 8–12 hours post-administration . Its β2-AR selectivity minimizes cardiac side effects at therapeutic doses.

Cardiovascular Effects

Dose-dependent hypotension and tachycardia in rats (ED50: 0.1 mg/kg) are mediated by β2-AR activation, as confirmed by ICI 118551 reversal . At higher doses (≥1 μM), β1-AR antagonism may counteract tachycardia, suggesting a self-limiting safety profile .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator